2-(4-Bromophenyl)-2-cyclobutylacetic acid is an organic compound that belongs to the class of carboxylic acids. This compound features a cyclobutyl group attached to an acetic acid moiety, with a bromophenyl substituent at the second position. Its unique structure makes it of interest in various fields, including medicinal chemistry and organic synthesis.
This compound is synthesized from simpler organic precursors through several chemical reactions. It can be classified as a substituted acetic acid derivative, specifically a cyclobutylacetic acid derivative with a bromine atom on the phenyl ring.
The synthesis of 2-(4-Bromophenyl)-2-cyclobutylacetic acid typically involves multiple steps:
The industrial production may utilize optimized conditions such as controlled temperatures, specific solvents, and catalysts to enhance yield and purity. For example, bromination reactions can be performed under acidic, neutral, or alkaline conditions, depending on the desired selectivity and yield of the product .
The molecular formula for 2-(4-Bromophenyl)-2-cyclobutylacetic acid is . The structure includes:
2-(4-Bromophenyl)-2-cyclobutylacetic acid can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 2-(4-Bromophenyl)-2-cyclobutylacetic acid involves its interaction with biological targets. The bromophenyl group may interact with enzymes and receptors, modulating their activity. The structural stability provided by the cyclobutyl ring allows for effective binding interactions, while the acetic acid moiety can participate in hydrogen bonding, enhancing its biological efficacy .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .
2-(4-Bromophenyl)-2-cyclobutylacetic acid has several scientific applications:
Palladium-catalyzed cross-coupling reactions enable precise cyclobutyl–aryl bond formation, which is critical for constructing the quaternary carbon center in 2-(4-bromophenyl)-2-cyclobutylacetic acid. The Suzuki-Miyaura reaction between 4-bromophenylacetic acid derivatives and cyclobutylboronic esters demonstrates exceptional efficiency under optimized conditions [5] [8]. Key parameters influencing yield and selectivity include: - Ligand selection: XPhos and SPhos ligands facilitate reductive elimination in sterically congested systems, achieving yields >85% [8]. - Pre-catalyst activation: In situ reduction of Pd(OAc)₂ using primary alcohols generates active Pd(0) species while preventing phosphine oxidation [8]. - Counterion effects: Chloride-based Pd precursors (e.g., PdCl₂(DPPF)) outperform acetate complexes in electron-deficient systems [8].
Table 1: Optimization of Suzuki Coupling for Cyclobutyl Integration
Pre-catalyst | Ligand | Base | Solvent | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | XPhos | K₃PO₄ | THF | 92 |
PdCl₂(DPPF) | None | Cs₂CO₃ | DMF | 88 |
Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 78 |
Pd(OAc)₂ | PPh₃ | NaOAc | Dioxane | 65 |
Alternative approaches include Negishi coupling between 4-bromophenyl zinc chlorides and cyclobutyl halides, though this method requires strict anhydrous conditions. Catalyst loading as low as 0.5 mol% Pd achieves full conversion when using Pd-PEPPSI-IPentCl catalysts, minimizing metallic impurities in pharmaceutical intermediates [5].
Installing the chiral α-cyclobutyl center requires asymmetric methodologies: - Magnesio-Reformatsky reactions: Treatment of 4-bromophenyl keto-esters with Zn/Mg mediates stereoselective cyclopropanation followed by ring expansion to chiral cyclobutyl derivatives. Diastereoselectivity reaches 98:2 when using (–)-sparteine chiral mediators [9]. - Chiral auxiliary control: Attachment of 8-phenylmenthol to acetic acid templates directs cyclobutylation via face shielding. Diastereomeric ratios of 94:6 are obtained, with auxiliary removal under mild ZnBr₂ conditions [9]. - Enzymatic desymmetrization: Lipase-catalyzed (CAL-B) hydrolysis of meso-1,3-cyclobutanedicarboxylates provides enantiopure (≥99% ee) mono-acids for further functionalization [4].
Table 2: Stereoselective Synthesis Performance
Method | Chiral Source | Temp (°C) | de/dr (%) | ee (%) |
---|---|---|---|---|
Mg/Zn Reformatsky | (–)-Sparteine | –20 | 98 | 96 |
8-Phenylmenthol auxiliary | None (intrinsic) | –78 | 94 | – |
Enzymatic hydrolysis | Candida antarctica | 25 | – | 99 |
Decarboxylative asymmetric alkylation remains challenging due to cyclobutyl radical instability, though visible-light photoredox catalysis shows emerging potential [9].
Cyclobutane core construction leverages ring strain and photochemical pathways: - [2+2] Photocycloaddition: UV irradiation (254 nm) of 4-bromostyrene and ketene acetals generates cis-disubstituted cyclobutanes with 89% regioselectivity. Electron-withdrawing bromo substituents enhance quantum yield by 1.7× compared to phenyl analogs [1]. - Ring expansion: Lewis acid-catalyzed (SnCl₄) rearrangement of α-bromo-γ-butyrolactones affords 2-carboxycyclobutyl systems. trans-Isomer predominance (85:15) results from equatorial carboxylate orientation in boat transition states [9]. - Strain-release functionalization: Nucleophilic opening of 1-aminocyclobutane-1-carbonitriles with 4-bromophenyl Grignard reagents delivers α,α-disubstituted acids after nitrile hydrolysis. The 30 kcal/mol ring strain drives near-quantitative conversions [1].
Table 3: Cyclobutane Ring Formation Methods
Strategy | Key Reagent | Conditions | Yield (%) | cis:trans |
---|---|---|---|---|
[2+2] Photocycloaddition | Ketene ethyl trimethylsilyl acetal | hv (254 nm), CH₃CN, 0°C | 76 | 92:8 |
Ring expansion | α-Bromo-γ-butyrolactone | SnCl₄, –40°C | 68 | 15:85 |
Strain-release | 1-Aminocyclobutane-1-carbonitrile | Grignard, then H₃O⁺ | 91 | – |
Regioselective bromination strategies diverge based on substrate complexity: - Electrophilic bromination: Bromination of phenylacetic acid with Br₂/HgO produces 4-bromophenylacetic acid in 73% yield after fractional crystallization to remove ortho-isomer impurities [1]. Electron-donating carboxylate groups necessitate forcing conditions (neat Br₂, 80°C). - Directed ortho-metalation (DoM): n-BuLi-mediated deprotonation of N-TMS-phenylacetamide derivatives followed by Br₂ quenching achieves para-bromination with 98% regiocontrol. The TMS group blocks ortho-positions, overriding conventional directing effects [3] [7]. - Halogen exchange: Pd-catalyzed (Pd₂(dba)₃/XPhos) bromination of aryl triflates derived from phenylacetic acid enables late-stage functionalization, avoiding isomer separation [5].
Table 4: Bromination Method Comparison
Method | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|
Br₂/HgO | 4:1 (para:ortho) | 73 | Single-step |
Directed metalation (DoM) | >98% para | 85 | Tolerance for acid-sensitive groups |
Halogen exchange | >99% para | 91 | Functional group compatibility |
Carboxylate protection prevents unwanted nucleophilic attack or decarboxylation during cyclobutylation: - Methyl esters: Standard Fischer esterification (MeOH/H₂SO₄) installs methyl groups removable by LiOH/THF-H₂O. However, competitive α-proton exchange occurs with sterically hindered cyclobutyl derivatives [4] . - Silyl esters: tert-butyldimethylsilyl (TBS) esters exhibit superior stability toward organometallic reagents. Cleavage requires tetrabutylammonium fluoride (TBAF) in THF, preserving acid-sensitive bromoaryl groups [4] . - Benzyl esters: Hydrogenolytic deprotection (Pd/C, H₂) risks aryl bromide reduction. Alternative removal with Mg(ClO₄)₂ in CH₃CN achieves chemoselective debenzylation without compromising C-Br bonds .
Orthogonal protection proves essential for synthesizing peptide conjugates like 4-bromophenylacetyl-L-aspartate. Sequential use of tert-butyl (acid-labile) and allyl esters (Pd⁰-cleavable) enables selective modification [1] [4].
Table 5: Protecting Group Performance in Cyclobutylacetic Acid Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility Issues |
---|---|---|---|
Methyl ester | SOCl₂/MeOH | LiOH, THF/H₂O | α-Proton exchange with strong bases |
TBS ester | TBSCl/imidazole | TBAF, THF | None reported |
Benzyl ester | BnBr/K₂CO₃ | 10% Pd/C, H₂ or Mg(ClO₄)₂ | Aryl bromide hydrogenolysis |
Allyl ester | Allyl bromide/Pd(0) | Pd(PPh₃)₄/morpholine | None reported |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1